6-Aminotryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBHVZVPIHGYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316417 | |
| Record name | 6-Aminotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7303-52-8, 2462-30-8 | |
| Record name | 6-Aminotryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7303-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC67050 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 6 Aminotryptophan and Its Derivatives
Advanced Chemical Synthesis Approaches
The synthesis of substituted tryptophan derivatives, including those with an amino group at the 6-position of the indole (B1671886) ring, presents significant challenges due to the inherent reactivity of the indole nucleus and the need for stereochemical integrity. Researchers have developed a range of sophisticated chemical strategies to overcome these hurdles, employing modern catalytic systems, clever auxiliary-based methods, and regioselective functionalization techniques.
Facile Acylation of Activated Amino Acid Precursors
A notable strategy for synthesizing 5- and 6-substituted tryptophan derivatives involves the facile acylation of activated amino acid precursors, often derived from serine. This approach bypasses limitations encountered with some enzymatic methods and allows for the introduction of various substituents onto the indole ring. Typically, this method involves reacting substituted indoles with L-serine in the presence of reagents like acetic acid and acetic anhydride (B1165640) to form racemic N-acetyl tryptophan derivatives. Subsequent enzymatic resolution can then yield enantiopure analogues.
For instance, a typical procedure involves reacting a substituted indole with L-serine in acetic acid and acetic anhydride at elevated temperatures, followed by isolation of the racemic N-acetyl tryptophan derivative chim.itcam.ac.uk. This method has demonstrated applicability across a range of electron-rich and electron-poor indole substituents, yielding products in good yields chim.itcam.ac.uk.
Table 2.1.1: Examples of Facile Acylation of Activated Amino Acid Precursors
| Indole Substituent | Yield of Racemic N-Acetyl Tryptophan Derivative | Notes |
| Methoxy (e.g., 5-MeO) | Good | Applicable to electron-rich indoles. |
| Nitro (e.g., 5-NO2) | Good | Applicable to electron-poor indoles. |
| Unsubstituted | Good | Base tryptophan synthesis. |
Strategic Coupling of Appropriately Substituted Indoles to Amino Acid Backbones
Another powerful approach involves the strategic coupling of pre-functionalized indole moieties to an amino acid backbone. This modular strategy allows for the independent synthesis of complex indole precursors, which are then attached to an amino acid framework. Methods like the Schöllkopf method, utilizing bislactimether auxiliaries, enable the alkylation of these auxiliaries with substituted indoles, such as 3-bromoindoles, to form alkylated intermediates chim.itresearchgate.net. Similarly, chiral auxiliaries derived from amino acids, like oxazolidinones, can be employed in reactions with substituted indoles to construct tryptophan derivatives chim.itresearchgate.net. These methods facilitate the synthesis of various substituted tryptophans, including those with substituents at the 6-position.
Table 2.1.2: Indole Coupling Strategies for Tryptophan Synthesis
| Coupling Strategy | Chiral Auxiliary/Method | Substituted Indole Example | Product Example | Yield Range |
| Alkylation of Auxiliaries | Schöllkopf bislactimether | 3-Bromoindole | 6-Methoxy-Trp | Moderate |
| Alkylation of Auxiliaries | Seebach oxazolidinone | 6-Bromoindole | α-Methyl-Trp | Moderate |
| Decarboxylative Coupling | Not specified | Indoles | BIM scaffolds | Moderate |
| Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl3) | 5-Boronate Indoles | 5-Substituted Trp | Good |
De Novo Synthesis of the Indole Heterocyclic Ring System within Amino Acid Side Chains
This methodology focuses on constructing the indole ring system directly onto an existing amino acid scaffold or its precursor. Classic indole synthesis reactions, such as the Fischer indole synthesis, are pivotal here. This method typically involves the reaction of phenylhydrazines with carbonyl compounds (like pyruvic acid) to form the indole ring researchgate.netresearchgate.netresearchgate.net. Variations, such as tandem hydroformylation/Fischer indole synthesis, allow for the convergent assembly of indole-containing structures from amino olefins and aryl hydrazines mdpi.com. The Larock indole synthesis, employing palladium catalysis to couple o-haloanilines with alkynes, also provides access to substituted indoles that can be elaborated into tryptophan derivatives researchgate.netresearchgate.net. These de novo approaches offer flexibility in introducing substituents during the indole ring formation process.
Table 2.1.3: De Novo Indole Synthesis Methods for Tryptophan Derivatives
| Indole Synthesis Method | Key Reagents/Catalysts | Starting Materials | Product Type | Yield Range |
| Fischer Indole Synthesis | Acid catalyst (e.g., H+, Lewis Acid) | Phenylhydrazines, Carbonyl compounds | Substituted Indoles | Good |
| Larock Indole Synthesis | Pd catalyst | o-Haloanilines, Alkynes | 2,3-Disubstituted Indoles | Moderate |
| Hydroformylation/Fischer | Not specified | Amino olefins, Aryl hydrazines | Tryptamines/Homotryptamines | Moderate |
Application of Transition Metal Catalysis for Regioselective C–H Bond Activation
Transition metal catalysis has revolutionized organic synthesis, enabling highly regioselective functionalization of inert C–H bonds. This approach is particularly valuable for modifying the indole ring of tryptophan, which possesses multiple C–H bonds. Palladium and rhodium catalysts, among others, have been employed to achieve selective C–H activation and subsequent functionalization at specific positions of the indole nucleus chim.itresearchgate.netmdpi.comacs.orgthieme-connect.comnih.gov. For example, palladium(II) catalysts, often with directing groups, can mediate the regioselective acetoxylation at the C-4 position of tryptophan acs.orgthieme-connect.com. Rhodium catalysis has been utilized for C–H insertion reactions and asymmetric hydrogenation of dehydroamino acids chim.itresearchgate.net. These methods allow for late-stage diversification of tryptophan residues within peptides or the synthesis of complex tryptophan analogues mdpi.comacs.orgthieme-connect.com.
Table 2.1.4: Transition Metal Catalysis in Tryptophan Functionalization
| Transition Metal Catalyst | Reaction Type | Regioselectivity | Functional Group Introduced | Yield Range |
| Pd(II) | C–H Acetoxylation | C-4 | Acetoxy (-OAc) | High |
| Pd(II) | C–H Alkylation | C-2 | Alkyl | Good |
| Rh(II) | Carbene N–H Insertion | N/A | N/A | Good |
| Rh(I) | Asymmetric Hydrogenation | N/A | N/A | High ee |
| Cp*Rh(III) | C(sp2)–H Alkenylation of Tryptophan | C-2 | Alkenyl | Moderate |
Chiral Auxiliary-Facilitated Strecker Amino Acid Synthesis for Enantiopure Analogues
The synthesis of enantiomerically pure amino acids is paramount, and the Strecker synthesis, when coupled with chiral auxiliaries, provides a robust pathway. This strategy involves the formation of an α-aminonitrile from an aldehyde, amine, and cyanide source, where a chiral auxiliary directs the stereochemical outcome. For tryptophan derivatives, this can involve aldehydes derived from indole precursors. Chiral auxiliaries such as (R)-phenylglycine amide or derivatives of phenylglycinol have been employed to achieve high diastereoselectivity and subsequent enantiopurity chim.itresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.net. The use of auxiliaries like Schöllkopf's bislactimether or Seebach's oxazolidinones in related alkylation reactions also contributes to enantioselective synthesis of tryptophan analogues chim.itresearchgate.net. Enzymatic methods, utilizing engineered tryptophan synthases (TrpB), also offer a powerful route to enantiopure substituted tryptophans caltech.eduacs.org.
Table 2.1.5: Chiral Auxiliary-Facilitated Strecker Synthesis for Tryptophan Analogues
| Chiral Auxiliary/Method | Starting Aldehyde/Indole Precursor | Yield | Enantiomeric Excess (ee%) | Notes |
| (R)-Phenylglycine amide | Indole-3-acetaldehyde derivatives | High | >98% | Crystallization-induced asymmetric transformation |
| Schöllkopf bislactimether | Substituted Indoles | Good | High | Used for general amino acid synthesis |
| Seebach Oxazolidinone | Substituted Indoles | Good | High | Used for general amino acid synthesis |
| Engineered TrpB (Enzymatic) | Substituted Indoles | High | Enantiopure | Biocatalytic approach |
Boronate Precursor-Based Radiofluorination Techniques for Indole-Substituted Tryptophans
The introduction of fluorine, particularly radioactive fluorine isotopes like 18F, into organic molecules is critical for developing Positron Emission Tomography (PET) imaging agents. Boronate precursors, such as pinacol (B44631) boronate esters, have emerged as key intermediates for late-stage radiofluorination via transition-metal-catalyzed cross-coupling reactions. Copper-mediated radiofluorination (CMRF) of aryl boronate esters is a prominent technique, enabling the efficient introduction of 18F onto electron-rich aromatic systems like indoles nih.govmdpi.comnih.govcolab.wsthno.orgnih.govbeilstein-journals.org.
Specifically for tryptophan derivatives, protocols have been developed to synthesize 4-, 5-, 6-, and 7-substituted-[18F]fluoro tryptophan analogues by first preparing the corresponding boronate ester precursors, often from halogenated tryptophans via Miyaura borylation nih.govmdpi.comthno.org. These precursors are then subjected to Cu-catalyzed fluorination with nucleophilic fluoride (B91410) sources like [18F]Et4N[18F]F or [18F]KF mdpi.comnih.govcolab.wsthno.orgnih.gov. This methodology allows for the synthesis of radiolabeled tryptophan derivatives with good radiochemical yields (RCY), offering a direct route to potential PET tracers for studying tryptophan metabolism or enzyme activity nih.govnih.govthno.orgnih.gov.
Table 2.1.6: Boronate Precursor-Based Radiofluorination for Tryptophan Derivatives
| Boronate Precursor Type | Fluorinating Agent / Isotope | Catalyst / Method | Target Position | Radiochemical Yield (RCY) | Notes |
| Indolylboronic acid pinacol ester | Et4N[18F]F | Cu(II)-catalyzed | 6-position | Moderate | Applied for synthesis of 6-[18F]fluoro-L-tryptophan. |
| Aryl Boronate Ester | [18F]Fluoride source | Cu-mediated (CMRF) | 4, 5, 6, 7 | 4.2-14.9% (decay corrected) | General method for aryl boronate esters, adapted for tryptophan derivatives. |
| Boc-protected 6-BPin-Trp | [18F]Fluoride source | Cu-mediated | 6-position | High | Demonstrates applicability of boronate precursors for radiofluorination at specific positions of the indole ring. |
| 7-BPin-Trp | [18F]Fluoride source | Cu-mediated | 7-position | Moderate | Boc protection on indole nitrogen can be lost during synthesis, affecting yield. |
Compound List
6-Aminotryptophan
Tryptophan (Trp)
L-Tryptophan
5-Substituted Tryptophans
6-Substituted Tryptophans
5-Methoxy-Trp
6-Methoxy-Trp
5-Nitro-Trp
6-Nitro-Trp
6-Bromo-Trp
4-Boronate Tryptophan Methyl Ester
4-Acetoxy Tryptophan
4-Aryl Tryptophans
4-Alkyl Tryptophans
4-Cyano Tryptophans
4-Trifluoromethyl Tryptophans
4-Azido Tryptophans
N-Acetyl Tryptophan Derivatives
Indole-3-glycerol phosphate (B84403)
Indole
L-Serine
Phenylhydrazines
Pyruvic acid
Phenylacetaldehyde derivatives
(R)-Phenylglycine amide
(S)-α-Methylbenzylamine
Schöllkopf's bislactimether
Seebach's oxazolidinone
5-Iodotryptophan
5-Trifluoromethylindole
6-Iodoindole
7-Iodotryptophan
6-[18F]Fluoro-L-tryptophan
4-[18F]F-Trp
5-[18F]F-Trp
7-[18F]F-Trp
N-Methyl-6-[18F]fluorotryptophan
5-Hydroxy-7-[18F]fluorotryptophan
1-Methyl-Tryptophan
5-Boronate-1-Methyl-Tryptophan
5-Iodoindole
5-Trifluoromethylindole
6-Iodoindole
7-Iodoindole
6-Boronate-Tryptophan Methyl Ester
Indolylboronic acid pinacol esters
7-Bromoindole
5-Fluoro-α-methyl Tryptophan
5-[18F]F-α-methyl-L-tryptophan ([18F]-5, 5-[18F]F-AMT)
NIn-Me-6-[18F]FTrp
5-HO-7-[18F]FTrp
5-bromo-L-tryptophan
6-bromo-L-tryptophan
Advanced Structural Elucidation and Conformational Analysis of 6 Aminotryptophan
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic methods provide invaluable insights into the molecular structure, electronic properties, and interactions of 6-aminotryptophan.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the detailed structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectroscopy can provide information about the connectivity of atoms, the chemical environment of protons and carbons, and conformational preferences. While specific NMR data for this compound is not extensively detailed in the provided search results, general NMR studies on tryptophan and its derivatives highlight its utility. For instance, ¹H NMR studies on L-Tryptophan in DMSO-d₆ show characteristic signals for aromatic protons and aliphatic protons, with assignments for various positions chemicalbook.com. Computational studies often predict ¹H and ¹³C NMR chemical shifts to aid in experimental assignments, providing a theoretical basis for understanding the molecule's structure als-journal.comconicet.gov.arillinois.edusemanticscholar.orgresearchgate.netucl.ac.ukbiorxiv.org. The presence of an amino group at the 6-position of the indole (B1671886) ring in this compound would influence the electron distribution and thus the chemical shifts of nearby protons and carbons compared to unsubstituted tryptophan.
Mass spectrometry (MS) is crucial for determining the molecular weight and providing information about the fragmentation patterns of a compound, which can aid in structural confirmation. Tryptophan, with a molecular formula of C₁₁H₁₂N₂O₂, has an exact mass of 204.08988 Da massbank.eunist.gov. This compound, having an additional amino group, would be expected to have a molecular formula of C₁₁H₁₃N₃O₂ and a corresponding higher molecular weight. High-resolution mass spectrometry (HRMS) would provide the precise mass, allowing for unambiguous determination of its elemental composition. Fragmentation patterns observed in MS/MS experiments can reveal characteristic cleavages within the molecule, such as fragmentation of the amino acid side chain or the indole ring, further supporting structural elucidation massbank.euumich.edumassbank.eu. For example, the MassBank record for tryptophan shows a [M+H]⁺ precursor ion and various fragment ions, illustrating the typical data obtained massbank.eu.
UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electron systems, such as the indole ring of tryptophan. Tryptophan typically exhibits absorption maxima around 208 nm and 258 nm sielc.com. The indole ring system is responsible for this absorption, and modifications to the ring, such as the addition of an amino group at the 6-position, can influence the absorption spectrum, potentially causing shifts in the λmax values due to changes in electron density researchgate.netresearchgate.netnih.govnist.govresearchgate.netresearchgate.netuleth.ca.
Fluorescence spectroscopy, which measures the emission of light after excitation, is also highly sensitive to the electronic structure and microenvironment of tryptophan derivatives. Tryptophan's fluorescence emission typically peaks around 350-360 nm when excited around 280-295 nm nih.govatlantis-press.combmglabtech.com. The presence of an amino group at the 6-position could potentially alter these fluorescence properties, such as quantum yield, emission maximum, and sensitivity to environmental changes, due to its electron-donating nature. Studies on azatryptophans, which are structural analogs, have shown significant alterations in fluorescence properties, including red-shifted emission and altered sensitivity to solvent polarity, highlighting how modifications to the indole ring impact photophysical behavior pnas.orgpnas.orgresearchgate.net.
Computational Chemistry and Molecular Modeling for Structural Prediction
Computational chemistry methods, such as Density Functional Theory (DFT) and molecular mechanics, are indispensable for predicting and analyzing the conformational landscape of molecules like this compound. These methods allow for the exploration of potential energy surfaces, identification of stable conformers, and prediction of spectroscopic properties.
Molecular modeling can further be used to study the behavior of this compound in different environments or when interacting with other molecules, predicting binding modes and conformational changes upon interaction.
X-ray Crystallography and Cryo-Electron Microscopy for Structural Determination of this compound in Biomacromolecular Complexes
X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structure of molecules, particularly when they are part of larger biological assemblies.
While specific crystal structures of this compound itself are not readily found in the provided search results, the crystal structure of DL-tryptophan has been determined, revealing its zwitterionic form and hydrogen bonding patterns within the crystal lattice greeley.org. This provides a reference for understanding the solid-state behavior of tryptophan derivatives.
More importantly, these techniques are vital for understanding how this compound might integrate into or interact with biomacromolecular complexes, such as proteins. If this compound is incorporated into a protein, X-ray crystallography or cryo-EM could reveal its precise location, orientation, and the specific interactions it forms with the protein environment. Such studies are crucial for understanding how modified amino acids influence protein structure, function, and stability. For example, studies on other modified amino acids, like azatryptophans, have utilized mass spectrometry and fluorescence spectroscopy to confirm their incorporation into proteins and to study their resulting photophysical properties pnas.orgpnas.org. While direct X-ray or cryo-EM data for this compound within a protein complex is not highlighted, the principles apply to determining its structural role in such contexts.
Enzymatic Interactions and Biochemical Functionality of 6 Aminotryptophan
Perturbation of Non-Human Biochemical Pathways by 6-Aminotryptophan and its Analogues
The metabolism of tryptophan is highly conserved across vertebrates, playing vital roles in neural, immune, and intestinal functions in various model organisms. nih.gov Research in non-human systems, such as mice and zebrafish, has been crucial for understanding the physiological roles of tryptophan metabolic pathways. nih.govbiorxiv.org For instance, studies in mice have shown that deficiency in TDO can lead to increased brain serotonin (B10506) and affect anxiety-related behavior. nih.gov However, the provided search results contain no specific information on the perturbation of non-human biochemical pathways by this compound or its analogues.
Metabolic Flux Analysis and Pathway Dynamics in Non Human Systems
Impact on Microbial Tryptophan Biosynthesis and Catabolism
The intricate network of metabolic pathways in microorganisms is a subject of intense study, particularly concerning the biosynthesis and catabolism of essential amino acids like tryptophan. Tryptophan is not only a crucial component of proteins but also a precursor to a wide array of bioactive molecules. The introduction of tryptophan analogs, such as 6-Aminotryptophan, can significantly perturb these pathways, offering insights into their regulation and potential avenues for antimicrobial strategies. As a structural analog of tryptophan, this compound is hypothesized to interfere with both the anabolic and catabolic pathways of tryptophan in microbial systems. This interference can occur through several mechanisms, including competitive inhibition of enzymes and feedback regulation of biosynthetic pathways.
The shikimate pathway is a central metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids, including tryptophan. nih.gov This pathway culminates in the production of chorismate, a critical branch-point metabolite. frontiersin.org Chorismate serves as the precursor for the synthesis of tryptophan, phenylalanine, and tyrosine. The first committed step in the tryptophan-specific branch of this pathway is catalyzed by anthranilate synthase, which converts chorismate to anthranilate. nih.govebi.ac.uk
The activity of key enzymes in the shikimate and tryptophan biosynthesis pathways is often regulated by the end-product, tryptophan, through feedback inhibition. Tryptophan analogs, due to their structural similarity, can mimic this regulatory effect. It is proposed that this compound can act as a false feedback inhibitor, binding to the allosteric site of enzymes like anthranilate synthase. This binding can lock the enzyme in an inactive conformation, thereby downregulating the entire tryptophan biosynthesis pathway. Studies on other tryptophan analogs have demonstrated their ability to inhibit anthranilate synthase, and it is anticipated that this compound would exert a similar inhibitory effect. nih.gov
The potential inhibitory effects of this compound on key enzymes of the tryptophan biosynthesis pathway are summarized in the table below, based on established knowledge of tryptophan analogs.
| Enzyme | Substrate | Product | Potential Effect of this compound |
| Anthranilate Synthase | Chorismate | Anthranilate | Competitive feedback inhibition |
| Tryptophan Synthase | Indole-3-glycerol phosphate (B84403), Serine | Tryptophan | Competitive inhibition |
Many gut-dwelling bacteria possess the enzyme tryptophanase, which catabolizes tryptophan to produce indole (B1671886), pyruvate, and ammonia. frontiersin.org Indole and its derivatives are important signaling molecules in the gut microbiome, influencing processes such as biofilm formation and interspecies communication. nih.govresearchgate.net The availability of tryptophan is a key factor that governs the rate of indole production by the gut microbiota. nih.govresearchgate.net
The table below illustrates the expected impact of this compound on the production of key indole pathway metabolites by gut microbiota.
| Bacterial Enzyme | Substrate | Product | Expected Impact of this compound |
| Tryptophanase | Tryptophan | Indole, Pyruvate, Ammonia | Decreased production of all products due to competitive inhibition |
| Tryptophan Decarboxylase | Tryptophan | Tryptamine (B22526) | Potential for decreased tryptamine production |
| Aromatic Amino Acid Aminotransferase | Tryptophan | Indole-3-pyruvic acid | Potential for decreased production of downstream indole derivatives |
Targeting essential metabolic pathways, such as amino acid biosynthesis, is a promising strategy for the development of novel antimicrobial agents. The tryptophan biosynthesis pathway is an attractive target as it is essential for many pathogenic bacteria but is absent in humans. frontiersin.org The use of tryptophan analogs like this compound represents a key strategy to disrupt this pathway.
One primary approach is the development of compounds that act as inhibitors of crucial enzymes in the pathway. Tryptophan synthase, the final enzyme in the biosynthesis of tryptophan, is a particularly interesting target. nih.gov Small molecules that bind to and inhibit tryptophan synthase can effectively starve the bacteria of this essential amino acid, leading to growth inhibition. As a structural mimic of tryptophan, this compound could potentially bind to the active site of tryptophan synthase and act as a competitive inhibitor.
Another strategy involves exploiting the natural feedback regulation mechanisms of the pathway. As discussed, tryptophan analogs can act as false feedback inhibitors of early pathway enzymes like anthranilate synthase. nih.gov This leads to a shutdown of the entire biosynthetic route, preventing the production of tryptophan. The development of potent and specific tryptophan analogs that are readily taken up by bacterial cells is an active area of research for new antimicrobial therapies.
Investigation of Metabolic Alterations in Cellular Models (excluding human disease models)
The budding yeast, Saccharomyces cerevisiae, is a widely used eukaryotic model organism for studying fundamental cellular processes, including metabolic pathways. While not capable of producing tryptophan de novo in the same manner as many bacteria, yeast cells possess intricate mechanisms for tryptophan uptake and metabolism, and its availability is crucial for normal growth and stress responses. frontiersin.org
Introducing this compound to S. cerevisiae cultures is expected to induce significant metabolic alterations. As an analog, it could be mistakenly incorporated into proteins, leading to the synthesis of non-functional enzymes and structural proteins. This would likely trigger a cellular stress response, including the unfolded protein response.
Furthermore, the metabolism of tryptophan in yeast leads to the production of various bioactive compounds, including tryptophol (B1683683) and other indole derivatives. nih.gov The presence of this compound could interfere with these metabolic pathways. For instance, it might compete with tryptophan for the enzymes involved in the Ehrlich pathway, which converts aromatic amino acids to their corresponding fusel alcohols. This could lead to a decrease in the production of tryptophol and an accumulation of upstream intermediates.
A hypothetical metabolic profiling of S. cerevisiae exposed to this compound could reveal the following changes, as presented in the table below.
| Metabolite Class | Specific Metabolite | Expected Change | Rationale |
| Amino Acids | Intracellular Tryptophan | Decrease | Competitive uptake with this compound |
| Intracellular this compound | Increase | Uptake from the medium | |
| Indole Derivatives | Tryptophol | Decrease | Competitive inhibition of the Ehrlich pathway |
| Indole-3-acetic acid | Decrease | Reduced availability of tryptophan precursor | |
| Stress-Related Metabolites | Trehalose | Increase | General stress response |
| Glycogen | Increase | General stress response |
Applications of 6 Aminotryptophan in Advanced Biological Research and Protein Engineering
Incorporation of Non-Canonical Amino Acids into Proteins
The precise introduction of ncAAs like 6-AT into proteins is a cornerstone of modern protein engineering. This is primarily achieved through methods that expand or reprogram the cellular genetic machinery.
The natural genetic code, comprising 64 codons, typically directs the synthesis of proteins using only the 20 canonical amino acids. Genetic code reprogramming involves manipulating the translational machinery, particularly the ribosome, aminoacyl-tRNA synthetases (aaRSs), and tRNAs, to incorporate ncAAs. This process often requires the development of orthogonal aaRS/tRNA pairs that are distinct from the host cell's native system cam.ac.uknih.govembopress.orgmdpi.com. These engineered pairs can then be directed to translate reassigned codons, such as stop codons (e.g., UAG) or novel quadruplet codons, thereby incorporating the desired ncAA, such as 6-AT, into the growing polypeptide chain during ribosomal synthesis cam.ac.uknih.govembopress.orgmdpi.com. This approach allows for the direct, genetically encoded synthesis of proteins containing a broader chemical repertoire than naturally possible.
While global replacement methods can modify all instances of a particular amino acid, residue-specific substitution techniques allow for the precise placement of an ncAA, like 6-AT, at a single, defined position within a protein sequence nih.govresearchgate.netjove.comnih.gov. This is commonly achieved by introducing a stop codon at the desired site in the gene encoding the target protein. An engineered aaRS/tRNA pair, charged with the specific ncAA (e.g., 6-AT), then recognizes this stop codon during translation, leading to the site-specific incorporation of the ncAA and suppression of the stop signal nih.govembopress.orgjove.com. This technique is crucial for studies requiring minimal perturbation of protein structure or for introducing a specific functional moiety at a precise location, such as a fluorescent tag or a reactive group embopress.orgmdpi.comjove.comnih.gov. Selective Pressure Incorporation (SPI) is another method that can achieve residue-specific or global replacement by controlling the availability of natural amino acids during expression jove.comnih.govtum.de.
Development and Application of Fluorescent Probes and Spectroscopic Reporters
The unique photophysical properties of 6-aminotryptophan make it an excellent candidate for developing novel fluorescent probes and spectroscopic reporters within proteins.
Tryptophan residues are intrinsically fluorescent and contribute significantly to the UV-Vis absorption and fluorescence spectra of many proteins tum.deresearchgate.net. The incorporation of this compound can significantly alter these spectral characteristics. Specifically, the presence of the amino group on the indole (B1671886) ring of 6-AT can lead to pH-sensitive intramolecular charge transfer researchgate.nettum.denih.gov. This sensitivity means that the fluorescence emission or absorption spectra of proteins containing 6-AT can change measurably with variations in the surrounding pH researchgate.nettum.denih.govumich.edu. Researchers have successfully engineered proteins, such as Barstar and variants of Green Fluorescent Protein (GFP), by globally replacing tryptophan residues with aminotryptophan analogs (e.g., 4-aminotryptophan and 5-aminotryptophan). These modified proteins exhibit distinct pH-dependent fluorescence, enabling their use as non-invasive optical pH sensors researchgate.netresearchgate.nettum.denih.gov.
Beyond pH sensing, the altered spectral properties of 6-AT compared to native tryptophan allow it to serve as a sensitive probe for investigating protein structure, dynamics, and intramolecular interactions tum.deumich.edu. By substituting tryptophan residues with 6-AT, researchers can introduce new spectral windows for fluorescence spectroscopy. This can facilitate studies such as Förster Resonance Energy Transfer (FRET) to monitor conformational changes, protein-protein interactions, or folding pathways. The distinct fluorescence lifetime and emission characteristics of 6-AT can provide unique insights into the local microenvironment within a protein, offering a powerful tool for dissecting complex biological processes at the molecular level tum.deumich.edu.
Rational Design and Engineering of Proteins with Enhanced or Novel Properties
The incorporation of this compound is a key strategy in the rational design and engineering of proteins to achieve enhanced or entirely novel properties researchgate.nettum.defoodsafety.institutemdpi.com. By strategically introducing 6-AT, scientists can fine-tune protein behavior, leading to improved stability, altered enzymatic activity, or the acquisition of new functionalities.
For instance, the incorporation of 4-aminotryptophan into Barstar resulted in a protein that gained pH-sensitive fluorescence but experienced a significant reduction in thermodynamic stability, characterized by a lower melting temperature (T_m) and reduced unfolding cooperativity. This illustrates a common "structure-function tradeoff" observed when introducing ncAAs, where new functionalities may come at the cost of reduced stability tum.denih.gov. Conversely, the replacement of tryptophan with 4-aminotryptophan in Enhanced Cyan Fluorescent Protein (ECFP) yielded a "Golden Fluorescence Protein" (GdFP) with a red-shifted emission and enhanced thermodynamic stability compared to the parent protein researchgate.netjove.com. These examples underscore the potential of 6-AT to impart diverse and useful modifications to protein characteristics, driving innovation in areas ranging from biocatalysis to biosensing researchgate.nettum.defoodsafety.institutemdpi.com.
Data Tables
Table 1: Examples of this compound Incorporation in Protein Engineering
| Protein Studied | Incorporated ncAA(s) | Method of Incorporation | Observed Property Changes | Citation(s) |
| Barstar | 4-aminotryptophan (4-NH2)Trp, 5-aminotryptophan (5-NH2)Trp | Ribosomal translation | pH-sensitive fluorescence; Reduced thermodynamic stability (lower T_m, reduced unfolding cooperativity); Altered thermodynamic behavior. | tum.denih.gov |
| ECFP | 4-aminotryptophan (4-NH2)Trp | Site-specific substitution (via stop codon suppression) | Yielded GdFP (Golden Fluorescence Protein); Red-shifted emission (574 nm); Increased Stokes shift (108 nm); Thermodynamically more stable than ECFP. | researchgate.netjove.com |
Table 2: Comparative Properties: Tryptophan vs. This compound
| Property | Tryptophan (Trp) | This compound (6-AT) | Significance in Protein Engineering |
| Fluorescence | Intrinsic fluorescence, contributes to protein UV-Vis spectra. | Alters fluorescence emission/absorption spectra; can impart pH sensitivity. | Enables development of fluorescent probes and spectroscopic reporters; creation of pH-sensitive proteins. researchgate.nettum.deresearchgate.netumich.edu |
| Chemical Structure | Indole ring with nitrogen atom. | Indole ring with an amino group at the 6-position (or other positions like 4- or 5-). | The amino group can undergo protonation/deprotonation, leading to pH-dependent changes in electronic structure and fluorescence (intramolecular charge transfer). researchgate.nettum.denih.gov |
| Hydrophobicity | Hydrophobic. | Generally more hydrophilic than Trp due to the amino group. | Can affect protein folding and stability; incorporation into hydrophobic cores may lead to thermodynamic penalties. tum.de |
| Spectroscopic Probes | Standard intrinsic probe. | Offers alternative spectral windows for FRET, dynamics studies, and monitoring local environments. | Allows for enhanced resolution in studying protein structure, dynamics, and intramolecular interactions. tum.deumich.edu |
| Protein Stability | Contributes to protein stability via interactions. | Can lead to altered thermodynamic properties, sometimes reducing stability. | Highlights potential structure-function tradeoffs; requires careful design when stability is critical. tum.denih.gov |
Compound List
this compound (6-AT)
Tryptophan (Trp)
4-Aminotryptophan (4-NH2)Trp
5-Aminotryptophan (5-NH2)Trp
Pyrrolysine (Pyl)
Selenocysteine (Sec)
Leucine
5,5,5-Trifluoroleucine
Melatonin
Indole alkaloids
N,N'-dimethyl-tryptamine
L-ß-(thieno[3,2-b]pyrrolyl)-alanine ( cam.ac.ukresearchgate.netTpa)
L-ß-(thieno[2,3-b]pyrrolyl)-alanine ( cam.ac.ukresearchgate.netTpa)
L-ß-(selenolo[3,2-b]pyrrolyl)alanine ( cam.ac.ukresearchgate.netSep)
L-ß-(selenolo[2,3-b]pyrrolyl)alanine ( cam.ac.ukresearchgate.netSep)
4-fluorotryptophan
6-fluorotryptophan
(4-CH3)Trp
(4-OH)Trp
(4-NH2)Trp
(5-NH2)Trp
w2,3xSep
w3,2xSep
w2,3xTpa
w3,2xTpa
Altered Protein Stability and Catalytic Activity Through Incorporation
The strategic incorporation of unnatural amino acids into proteins can significantly influence their stability and catalytic activity, offering pathways to engineer more robust or efficient biocatalysts. While research into the specific effects of this compound on protein stability and catalytic activity is limited, studies involving other aminotryptophan analogs provide insights into the potential impact of such modifications.
It has been observed that the incorporation of certain amino acid analogs can lead to global effects in proteins, including improved stability or altered catalytic activity researchgate.net. For instance, the substitution of tryptophan residues with analogs can introduce minimal changes to the indole moiety's geometry, often akin to single atomic exchanges, which may not drastically alter three-dimensional structures but can induce significant changes in spectral and folding properties tum.de.
However, the successful incorporation of unnatural amino acids is a critical prerequisite for observing these effects. In studies examining the incorporation capacity of various tryptophan analogs into proteins like barstar and Annexin V, this compound was reported to have a limited or unsuccessful incorporation capacity, indicated by a '-' symbol in comparative tables tum.de. In contrast, 4-aminotryptophan and 5-aminotryptophan were successfully incorporated. These incorporated analogs led to distinct thermodynamic behaviors in proteins. For example, variants of Annexin V incorporating 4- and 5-aminotryptophan showed slightly reduced melting points (Tm) and significantly dropped van't Hoff enthalpy (ΔHm) values compared to the native protein, suggesting altered folding stability and cooperativity tum.de. These findings underscore that while aminotryptophans can influence protein stability, the specific substitution and its effect can vary, and the feasibility of incorporation is a primary consideration. The thermodynamic penalty for expanding the amino acid repertoire can sometimes be too high to achieve significant gains in function or efficiency tum.de.
Despite these challenges with this compound itself, the broader principle that unnatural amino acids can be used to investigate protein folding, stability, and activity remains a key area of research acs.org.
Table 1: Stability Parameters of Annexin V Variants with Incorporated Aminotryptophan Analogs
| Protein Variant | Tm (°C) | ΔTm (°C) | ΔHm (kJ/mol) |
| Native Annexin V | 324.80 ± 0.02 | - | -803.5 ± 13.3 |
| (4-NH2)Trp-Annexin V | 323.04 ± 0.02 | -1.76 | -625.5 ± 18.2 |
| (5-NH2)Trp-Annexin V | 322.40 ± 0.03 | -2.40 | -353.5 ± 16.1 |
Data adapted from tum.de. Note: this compound incorporation was reported as unsuccessful in these studies.
Generation of Modified Spectral Qualities in Fluorescent Proteins (e.g., Red-shifted Variants)
Unnatural amino acids, particularly those with modified indole rings, have proven instrumental in engineering fluorescent proteins (FPs) with altered spectral properties, enabling a broader palette for bioimaging and sensing applications. Aminotryptophan analogs, specifically 4-aminotryptophan, have been successfully incorporated into fluorescent proteins to create variants with red-shifted emission spectra.
The incorporation of 4-aminotryptophan (4AmW) into cyan fluorescent protein (CFP) has yielded a "gold" fluorescent protein (GdFP) with substantially shifted fluorescence emission to longer wavelengths researchgate.netjove.com. GdFP exhibits a red-shifted emission maximum at 574 nm and a significantly larger Stokes shift of approximately 108 nm, compared to the parent enhanced cyan fluorescent protein (ECFP) which has an emission maximum around 477 nm and a Stokes shift of 41 nm jove.com. This red-shifting is attributed to the electron-donating amino group on the 4-aminotryptophan residue, which influences the electronic structure of the chromophore jove.com. GdFP also displays a red-shifted absorption band with a maximum at 466 nm, contrasting with ECFP's maxima at 434 nm and 452 nm jove.com. These modifications enhance the utility of fluorescent proteins by expanding the available spectral range for multiplexed imaging and reducing spectral overlap.
While 4-aminotryptophan has demonstrated efficacy in generating red-shifted fluorescent proteins, direct reports on the spectral modification capabilities of this compound in fluorescent proteins are not widely available in the reviewed literature. The challenges in incorporating this compound tum.de may limit its application in this area. However, the general principle that modifications to the tryptophan side chain can tune spectral properties is well-established, with other analogs like azatryptophans also showing red-shifted fluorescence pnas.orgpnas.org.
Table 2: Spectral Properties of Key Fluorescent Protein Variants
| Protein Variant | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| ECFP | 434, 452 | 477 | 41 |
| EGFP | 488 | 508 | 20 |
| GdFP | 466 | 574 | 108 |
Data compiled from jove.com. GdFP is derived from ECFP by incorporating 4-aminotryptophan.
Development of Tool Compounds for Mechanistic Biological Studies
Unnatural amino acids serve as powerful tools for dissecting biological mechanisms, allowing researchers to probe protein structure, dynamics, and function in ways not possible with canonical amino acids alone. The ability to site-specifically incorporate these modified residues provides unique spectroscopic handles and functional capabilities.
Aminotryptophan analogs, and unnatural amino acids more broadly, offer new opportunities to generate proteins that act as probes of protein structure and function researchgate.netacs.org. For instance, fluorinated amino acids can be utilized as 19F Nuclear Magnetic Resonance (NMR) probes, offering high sensitivity and providing valuable insights into biomolecular studies researchgate.net. Similarly, cyanotryptophans, with their electron-withdrawing nitrile groups, can manipulate fluorescence properties and are employed for time-resolved fluorescence measurements to study protein conformational features nih.gov.
While specific applications of this compound as a biological probe are not detailed in the provided literature, the broader class of tryptophan analogs, including azatryptophans, have been used to develop intrinsic optical probes for studying complex biological systems pnas.orgpnas.org. These modified amino acids can alter spectral properties, making them useful for tracking protein behavior or interactions. The development of engineered biocatalysts using unnatural amino acids also contributes to mechanistic studies by allowing the introduction of new spectroscopic probes and the targeted replacement of specific atoms or functional groups, thereby providing new insights into enzyme mechanisms acs.org. The capacity of unnatural amino acids to probe protein function and characterize proteins using various biophysical techniques makes them indispensable in modern biological research nih.gov.
Compound List:
this compound
Tryptophan (Trp)
4-Aminotryptophan (4AmW)
5-Aminotryptophan
4-Hydroxytryptophan
Cyan Fluorescence Protein (CFP)
Gold Fluorescence Protein (GdFP)
Enhanced Cyan Fluorescent Protein (ECFP)
Enhanced Green Fluorescent Protein (EGFP)
Superfolder Green Fluorescent Protein (sfGFP)
Tyrosine (Tyr)
Phenylalanine (Phe)
Histidine (His)
7-Azatryptophan (7aW)
4-Azatryptophan
5-Azatryptophan
6-Azatryptophan
5-Fluorotryptophan
6-Fluorotryptophan
4-Trifluoromethylphenylalanine
Homoserine
pFtBTyr
pFtBHyp
3-Azido-Tyr (3-N3Tyr)
6-Cyanotryptophan
7-Cyanotryptophan
Barstar
Annexin V (anxA5)
Glucose-6-phosphate dehydrogenase (G6PD)
Advanced Analytical Methodologies for 6 Aminotryptophan Research
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of amino acids, including 6-Aminotryptophan. Its versatility allows for the separation of this compound from complex mixtures, a critical step for accurate quantification. The separation is typically achieved on a reversed-phase column, and the method can be optimized by adjusting the mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. For instance, a simplified HPLC method for tryptophan, which can be adapted for this compound, uses an acetonitrile and acetate (B1210297) buffer mobile phase for rapid separation. nih.gov
To enhance the detection of this compound, HPLC systems are frequently coupled with various detectors.
UV Detection: Due to its indole (B1671886) structure, this compound possesses a natural UV chromophore, allowing for its detection using a UV-Vis detector. thermofisher.com This method is straightforward but may lack the sensitivity required for trace-level analysis.
Fluorescence Detection: For higher sensitivity, fluorescence detection is employed. The intrinsic fluorescence of the indole ring in tryptophan and its derivatives allows for detection at very low concentrations. nih.govnih.gov The excitation and emission wavelengths can be optimized to maximize the signal for this compound. A method for tryptophan and its metabolites uses dual-channel fluorescence detection after pre-column derivatization with o-phthaldialdehyde (OPA) to generate highly fluorescent derivatives. springernature.com
Charged Aerosol Detection (CAD): Charged Aerosol Detection is a mass-based detection technique that can measure any non-volatile analyte, making it suitable for compounds that lack a strong chromophore. lcms.cz CAD provides near-uniform response for non-volatile compounds, which is advantageous for quantification without the need for specific reference standards for every component in a mixture. thermofisher.comthermofisher.com This technique is particularly useful for analyzing underivatized amino acids. thermofisher.com
Table 1: Comparison of HPLC Detection Methods for Amino Acid Analysis
| Detector | Principle | Advantages | Disadvantages |
| UV-Vis | Measures the absorption of light by the analyte. | Simple, robust, non-destructive. | Moderate sensitivity, requires a chromophore. |
| Fluorescence | Measures the emission of light from an excited analyte. | High sensitivity and selectivity. | Requires a fluorescent compound or derivatization. |
| Charged Aerosol (CAD) | Nebulizes eluent, charges analyte particles, and measures the charge. | Universal for non-volatile analytes, good sensitivity, uniform response. | Mobile phase must be volatile, can be complex. lcms.czlcms.cz |
The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful tool for the analysis of this compound, offering high sensitivity and specificity. mdpi.com This technique allows for the precise determination of the mass-to-charge ratio of the compound, enabling its unambiguous identification and quantification even in complex biological matrices. nih.gov LC-MS/MS, or tandem mass spectrometry, further enhances selectivity by monitoring specific fragmentation patterns of the parent ion. mdpi.comnih.gov A robust LC-MS/MS method has been developed for tryptophan and its major metabolites, which can be adapted for this compound, to support biomarker studies. mdpi.com
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for High-Efficiency Separations
Capillary Electrophoresis (CE) offers an alternative to HPLC with the advantages of high separation efficiency, low sample and solvent consumption, and rapid analysis times. chromatographyonline.combio-rad.com In CE, charged molecules are separated based on their differential migration in an electric field. For neutral compounds or to improve the separation of charged ones, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is utilized. MEKC introduces micelles into the buffer solution, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes. eurjchem.com A MEKC method has been successfully applied to separate tryptophan and related indoles, demonstrating its feasibility for this compound analysis. nih.gov This method, using a sodium borate (B1201080) buffer with sodium dodecyl sulfate (B86663) as the micellar agent, achieved baseline separation of eleven indoles in under 17 minutes. nih.gov
Derivatization Techniques for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For this compound, derivatization can be employed to improve its volatility for gas chromatography (GC) analysis or to enhance its detectability in HPLC. sigmaaldrich.com Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can introduce highly fluorescent tags, significantly lowering the detection limits. springernature.comfrontiersin.orgfrontiersin.orgnih.gov For instance, derivatization with AQC has been used in the LC-MS analysis of tryptophan. frontiersin.orgfrontiersin.orgnih.gov Another common technique is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to create more volatile and thermally stable derivatives suitable for GC-MS analysis. sigmaaldrich.com
Chiral Analysis Methods for Enantiomeric Purity Assessment
As this compound is a chiral molecule, distinguishing between its L- and D-enantiomers is often crucial, particularly in pharmaceutical and biological contexts. Chiral analysis can be performed using both HPLC and CE.
Chiral HPLC: This is commonly achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acid enantiomers. sigmaaldrich.com A Cinchona alkaloid-based zwitterionic CSP has also been shown to efficiently separate monosubstituted tryptophan derivatives. nih.gov
Chiral CE: In capillary electrophoresis, chiral selectors are added to the running buffer to achieve enantiomeric separation. chromatographyonline.com Cyclodextrins are widely used chiral selectors in CE. nih.gov For tryptophan enantiomers, baseline separation has been achieved using α-cyclodextrin as a buffer additive. nih.gov
Table 2: Chiral Separation Techniques for Tryptophan Derivatives
| Technique | Method | Key Components | Application Example |
| Chiral HPLC | Direct Separation | Chiral Stationary Phase (e.g., Teicoplanin-based, Cinchona alkaloid-based). nih.govsigmaaldrich.com | Separation of monosubstituted tryptophan enantiomers. nih.gov |
| Chiral CE | Indirect Separation (in buffer) | Chiral Selector (e.g., Cyclodextrins). nih.gov | Separation of tryptophan enantiomers using α-cyclodextrin. nih.gov |
Electrochemical Detection Methods for Real-Time Monitoring
Electrochemical detection offers a sensitive and often simpler alternative for the analysis of electroactive compounds like this compound. mdpi.com The indole moiety of tryptophan and its derivatives can be easily oxidized, providing a basis for electrochemical measurement. mdpi.com Various modified electrodes have been developed to enhance the sensitivity and selectivity of tryptophan detection, which can be applied to this compound. These include electrodes modified with nanomaterials such as copper(I) oxide nanoparticles on reduced graphene oxide or trimetallic nanoparticles. mdpi.comnih.gov These methods can provide low detection limits and are suitable for real-time monitoring applications. mdpi.com Differential pulse voltammetry is a common technique used in these analyses, showing a linear relationship between peak current and tryptophan concentration over a significant range. mdpi.com
Future Directions and Emerging Academic Research Avenues
Design and Synthesis of Next-Generation 6-Aminotryptophan Analogues with Tunable Properties
The development of novel this compound analogues is a burgeoning area of research, aimed at creating probes with tailored fluorescence properties for specific biological applications. The intrinsic fluorescence of tryptophan is highly sensitive to its local environment, making it a powerful tool for studying protein structure and dynamics. mdpi.comresearchgate.net However, the absorption and emission wavelengths of native tryptophan can sometimes overlap with other biological fluorophores, leading to challenges in data interpretation.
The synthesis of tryptophan derivatives with altered photophysical properties offers a solution to this problem. For instance, the introduction of a cyano group to the tryptophan indole (B1671886) ring, as in 4-cyanotryptophan, results in a red-shifted absorption and emission spectrum compared to the parent amino acid. functmaterials.org.ua This shift to longer wavelengths helps to minimize background fluorescence from native tryptophans and other endogenous molecules. nih.gov
Future research in this area will likely focus on the synthesis of this compound analogues with a range of substituents to fine-tune their photophysical characteristics. These modifications could include the addition of various functional groups to the indole ring to modulate properties such as:
Quantum yield: The efficiency of fluorescence emission.
Fluorescence lifetime: The duration of the excited state.
Stokes shift: The difference between the maximum absorption and emission wavelengths.
Environmental sensitivity: The degree to which the fluorescence properties change in response to the local environment.
By systematically altering the chemical structure of this compound, researchers can create a palette of fluorescent probes with diverse properties, enabling more sophisticated and targeted biological studies. nih.govresearchgate.net
| Property to Tune | Potential Chemical Modification | Desired Outcome |
| Absorption/Emission Wavelength | Introduction of electron-withdrawing or -donating groups to the indole ring. | Red-shifted spectra to avoid background fluorescence. |
| Quantum Yield | Modification of the indole ring to reduce non-radiative decay pathways. | Brighter probes for enhanced sensitivity. |
| Fluorescence Lifetime | Alteration of the electronic structure of the fluorophore. | Probes suitable for fluorescence lifetime imaging microscopy (FLIM). |
| Environmental Sensitivity | Incorporation of moieties that respond to changes in polarity, pH, or metal ion concentration. | Sensors for specific biological parameters. |
Integration with Advanced Bio-Imaging and Single-Molecule Techniques
The unique fluorescent properties of this compound and its analogues make them ideal candidates for use in advanced bio-imaging and single-molecule studies. mdpi.com These techniques allow researchers to visualize and analyze biological processes with unprecedented resolution, often at the level of individual molecules. researchgate.netmdpi.com
One of the most powerful applications of fluorescent amino acids is in Förster Resonance Energy Transfer (FRET). mdpi.com FRET is a phenomenon where energy is transferred from an excited donor fluorophore to a nearby acceptor molecule without the emission of a photon. nih.gov The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making FRET a "molecular ruler" for measuring intramolecular and intermolecular distances in the range of 1-10 nanometers. mdpi.comresearchgate.net By incorporating a this compound analogue as a FRET donor or acceptor into a protein, researchers can monitor conformational changes, protein-protein interactions, and ligand binding events in real-time. nih.govnih.gov
Fluorescence quenching is another valuable technique that can be used in conjunction with this compound. science.gov Quenching refers to any process that decreases the fluorescence intensity of a given substance. mdpi.com This can occur through various mechanisms, including collisional quenching, charge transfer, and energy transfer. science.gov By strategically placing a quencher molecule near a this compound residue, researchers can create a system where the fluorescence is "turned off." If a biological event, such as a conformational change or ligand binding, alters the distance between the fluorophore and the quencher, the fluorescence can be "turned on," providing a clear signal of the event.
Single-molecule fluorescence techniques, such as total internal reflection fluorescence (TIRF) microscopy, allow for the direct observation of individual biomolecules. mdpi.comnih.gov By labeling a protein with a bright and photostable this compound analogue, researchers can track its movement, monitor its conformational dynamics, and observe its interactions with other molecules in real-time. nih.govnih.gov
| Technique | Application with this compound | Information Gained |
| Förster Resonance Energy Transfer (FRET) | As a donor or acceptor in a FRET pair. | Intramolecular and intermolecular distances, conformational changes, binding events. |
| Fluorescence Quenching | As a fluorophore whose emission is modulated by a nearby quencher. | Ligand binding, conformational changes, enzyme activity. |
| Single-Molecule Fluorescence Spectroscopy | As a fluorescent label for tracking individual molecules. | Molecular dynamics, diffusion, protein-protein interactions. |
| Fluorescence Correlation Spectroscopy (FCS) | To measure diffusion and concentration of labeled molecules. | Hydrodynamic radius, binding kinetics, aggregation. |
Exploration in Synthetic Biology and Biotechnology for Novel Biocatalysts and Biomaterials
Synthetic biology aims to design and construct new biological parts, devices, and systems, and to redesign existing, natural biological systems for useful purposes. northwestern.edulbl.gov The incorporation of unnatural amino acids, such as this compound, into proteins is a powerful tool in synthetic biology, enabling the creation of novel biocatalysts and biomaterials with enhanced or entirely new functionalities. mdpi.com
One of the key enzymes in this field is tryptophan synthase (TrpS), which catalyzes the synthesis of L-tryptophan from indole and serine. nih.govnih.gov Through directed evolution and protein engineering, the substrate specificity of TrpS has been expanded to accept a wide range of indole analogues, allowing for the biosynthesis of various tryptophan derivatives. nih.govmdpi.com This technology provides a platform for the in vivo production of proteins containing this compound and other unnatural amino acids. nih.gov
The incorporation of this compound into enzymes can lead to the development of novel biocatalysts with altered substrate specificities, enhanced stability, or new catalytic activities. For example, the introduction of a fluorescent amino acid near the active site of an enzyme could allow for the direct monitoring of substrate binding and catalysis.
In the realm of biomaterials, the unique properties of this compound can be harnessed to create new materials with tailored characteristics. For instance, the fluorescent properties of this amino acid could be used to develop self-reporting materials that signal changes in their environment, such as stress, temperature, or the presence of a specific analyte. The ability of the amino group to form cross-links could also be exploited to create novel hydrogels or other biocompatible materials.
Mechanistic Studies of this compound in Complex Biological Systems (Non-Vertebrate Models)
Non-vertebrate model organisms, such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster, offer powerful systems for studying the roles of tryptophan and its metabolites in complex biological processes. nih.govnih.govjax.org These organisms have well-characterized genetics, short life cycles, and are amenable to high-throughput screening, making them ideal for mechanistic studies.
Tryptophan metabolism is a crucial pathway that produces a variety of bioactive molecules, including serotonin (B10506), kynurenine, and indole-containing compounds. biorxiv.orgelsevierpure.comnih.gov In C. elegans, for example, tryptophan-derived indole-containing molecules act as signaling cues that influence aggregation behavior and nutritional status. nih.govnih.govresearchgate.net
The introduction of this compound into these model organisms could provide a powerful tool for dissecting the intricacies of tryptophan metabolism and its downstream effects. By replacing native tryptophan with this fluorescent analogue, researchers could potentially:
Trace the metabolic fate of tryptophan: The fluorescence of this compound would allow for the visualization of its uptake, distribution, and conversion into various metabolites within the organism.
Identify novel tryptophan-binding proteins: The unique spectral properties of this compound could be used to identify and characterize proteins that interact with tryptophan or its derivatives.
Investigate the effects of altered tryptophan metabolism: By observing the physiological and behavioral consequences of incorporating this compound, researchers could gain insights into the roles of specific metabolic pathways.
These studies in non-vertebrate models could provide a foundation for understanding the more complex roles of tryptophan metabolism in vertebrate systems, including humans, and its implications for health and disease.
Q & A
Q. What are the established protocols for synthesizing 6-Aminotryptophan in laboratory settings?
Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc or Boc chemistry is used with resin-bound tryptophan derivatives. Post-synthesis, purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) ensures >95% purity. Characterization requires tandem mass spectrometry (MS/MS) and H/C NMR to confirm the amino group’s position at the 6th carbon .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity. Use a hydrophilic interaction liquid chromatography (HILIC) column to retain polar metabolites. Calibration curves (0.1–100 µM) should account for matrix effects (e.g., plasma proteins). Internal standards (e.g., deuterated this compound) improve precision, with coefficients of variation <15% .
Q. How can researchers design initial biological assays to screen this compound’s activity?
Methodological Answer: Begin with in vitro enzyme inhibition assays (e.g., tryptophan hydroxylase) using fluorescence-based kits. Include positive controls (e.g., para-chlorophenylalanine) and negative controls (vehicle-only). For cell-based assays, use HEK293 or neuronal cell lines, measuring intracellular serotonin levels via ELISA. Dose-response curves (1–100 µM) should follow the Hill equation for IC determination .
Advanced Research Questions
Q. What experimental strategies can resolve conflicting reports on this compound’s role in serotonin biosynthesis?
Methodological Answer: Contradictions often arise from differences in model systems (e.g., in vitro vs. in vivo). To address this:
- Perform isotope tracing (e.g., C-labeled tryptophan) in primary neuronal cultures to track metabolic flux.
- Compare results across species (e.g., murine vs. human cell lines) to identify interspecies variability.
- Conduct meta-analyses of existing data using PRISMA guidelines, focusing on variables like pH, cofactor availability (e.g., tetrahydrobiopterin), and enzyme isoforms .
Q. How should researchers optimize spectral data interpretation for this compound in complex mixtures?
Methodological Answer: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in mixtures. For MS/MS, apply collision-induced dissociation (CID) at 20–35 eV to distinguish this compound from isomers (e.g., 5-hydroxytryptophan). Machine learning tools (e.g., CSI:FingerID) can predict fragmentation patterns and reduce false annotations .
Q. What frameworks guide ethical and reproducible in vivo studies of this compound’s neurological effects?
Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies:
Q. How can multi-omics approaches elucidate this compound’s systemic impacts beyond serotonin pathways?
Methodological Answer: Integrate transcriptomics (RNA-seq), metabolomics (untargeted LC-MS), and proteomics (TMT labeling) in a longitudinal study design. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify off-target effects, such as interactions with kynurenine or melatonin pathways. Validate findings with CRISPR-Cas9 knockouts of candidate genes .
Methodological Considerations
- Data Precision : Report numerical values to one significant digit beyond instrument precision (e.g., 12.3 µM ± 0.2 for a pipette with ±0.1 µM accuracy) .
- Statistical Rigor : Use ANOVA with Tukey’s post-hoc test for multi-group comparisons; avoid claiming “significance” without p-values .
- Literature Gaps : Prioritize questions that address understudied areas (e.g., this compound’s redox properties) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
